2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of nitrophenyl, thiophene, and acetohydrazide groups
Preparation Methods
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenylmethylsulfanyl intermediate: This step involves the reaction of 4-nitrobenzyl chloride with sodium sulfide to form 4-nitrobenzyl sulfide.
Condensation with thiophene-2-carbaldehyde: The intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the corresponding hydrazone.
Acetohydrazide formation: The final step involves the reaction of the hydrazone with acetic hydrazide under acidic conditions to yield the target compound.
Chemical Reactions Analysis
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens).
Scientific Research Applications
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with cellular targets through its nitrophenyl and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE include:
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE: This compound has a bromophenyl group instead of a nitrophenyl group, which may alter its reactivity and biological activity.
2-{[(2-NITROPHENYL)METHYL]SULFANYL}PYRIMIDINE: This compound features a pyrimidine ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O3S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(14-3-2-8-23-14)16-17-15(19)10-22-9-12-4-6-13(7-5-12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b16-11+ |
InChI Key |
JKPQAIHTCCLQKA-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Origin of Product |
United States |
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